REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([CH2:5][NH2:6])[cH:7][cH:8][cH:9][cH:10]1.[Na:16][O:17][C:18]#[N:19].[S:11](=[O:12])(=[O:13])([OH:14])[OH:15]>>[CH3:1][O:2][c:3]1[c:4]([CH2:5][NH:6][C:18](=[O:17])[NH2:19])[cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1CN
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Name
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N#CO[Na]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CO[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COc1ccccc1CNC(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |